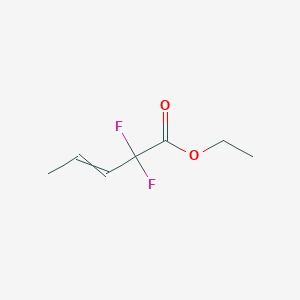
Ethyl alpha,alpha-difluoropentenoate
Cat. No. B8337767
M. Wt: 164.15 g/mol
InChI Key: CICASEUXYYNYQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05739354
Procedure details


To a solution of ethyl α,α-difluoropentenoate 8b (80 g, 0.49 mol, U.S. Pat. No. 4,847,401, issued Jul. 11, 1989) in H2O (80 mL) is added LiOH (20.9 g, 0.5 mol) over 5 min at 0°-5° C. The reaction mixture is allowed to warm to room temperature for 3 h, then heated at 45°-50° C. for 3 h. Ethanol and H2O are removed (60 torr, 45° C.) from the reaction mixture. The resulting orange oil is dried (1 torr, room temperature) for 2 h to obtain an oily solid. The oily solid is diluted in H2O (75 mL) and acidified to pH 1 using conc HCl. The reaction mixture is extracted with diethyl ether (3×150 mL). Conc HCl is added to the aqueous layer until it is pH 1 and the aqueous layer is extracted again with diethyl ether (3×100 mL). The combined organic layers are dried (MgSO4), concentrated to an oil and distilled (140°-170° C.) to obtain 58.8 g, 432 mmol of the title compound 8c as an oil in 88% yield. 19F NMR (CDCl3) δ -106.8 (t)(CFCl3 as ref); 13C NMR (CDCl3) δ 168.3 (t, CO2H), 126.4 (s, C=C), 122.3 (s, C=C), 115.0 (t, CF2), 38.9 (t, CH2); 1H NMR (CDCl3) δ 2.88 (m, CH2, 2H), 5.28 (m, 1H), 5.32 (s, 1H), 5.76 (m, 1H), 8.74 (s, 1H).





Name
Yield
88%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:11])([CH:8]=[CH:9][CH3:10])[C:3]([O:5]CC)=[O:4].[Li+].[OH-].Cl>O>[F:1][C:2]([F:11])([CH2:8][CH:9]=[CH2:10])[C:3]([OH:5])=[O:4] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)OCC)(C=CC)F
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
Step Four
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated at 45°-50° C. for 3 h
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Ethanol and H2O are removed (60 torr, 45° C.) from the reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting orange oil is dried (1 torr, room temperature) for 2 h
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain an oily solid
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The reaction mixture is extracted with diethyl ether (3×150 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Conc HCl is added to the aqueous layer until it
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer is extracted again with diethyl ether (3×100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers are dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to an oil
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled (140°-170° C.)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C(=O)O)(CC=C)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 432 mmol | |
| AMOUNT: MASS | 58.8 g | |
| YIELD: PERCENTYIELD | 88% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
